molecular formula C8H5BrFNO4 B1418542 Methyl 4-bromo-2-fluoro-5-nitrobenzoate CAS No. 1153285-35-8

Methyl 4-bromo-2-fluoro-5-nitrobenzoate

Cat. No.: B1418542
CAS No.: 1153285-35-8
M. Wt: 278.03 g/mol
InChI Key: VUWUSIPTJCXEGH-UHFFFAOYSA-N
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Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Mode of Action

Many nitrobenzoates are known to undergo reactions such as friedel crafts acylation and nitration , which could potentially influence its interaction with its targets.

Biochemical Pathways

Nitrobenzoates are often involved in electrophilic aromatic substitution reactions , which could potentially affect various biochemical pathways.

Pharmacokinetics

It has been suggested that the compound has high gi absorption and is a cyp1a2 and cyp2c19 inhibitor . These properties could potentially impact its bioavailability.

Action Environment

It is known that the compound should be stored in a dry room at ambient temperature , suggesting that moisture and temperature could potentially affect its stability.

Preparation Methods

The synthesis of Methyl 4-bromo-2-fluoro-5-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of a benzoic acid derivative followed by bromination and fluorination . The reaction conditions often require specific temperatures and the use of catalysts to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Comparison with Similar Compounds

Methyl 4-bromo-2-fluoro-5-nitrobenzoate can be compared with other benzoic acid derivatives such as:

Properties

IUPAC Name

methyl 4-bromo-2-fluoro-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO4/c1-15-8(12)4-2-7(11(13)14)5(9)3-6(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWUSIPTJCXEGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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